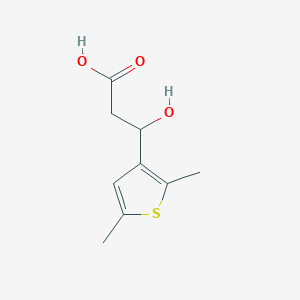
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxypropanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Substitution with Methyl Groups: The thiophene ring is then substituted with methyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, ether as solvent, reflux conditions.
Substitution: Alkyl halides, base catalysts, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylthiophene-3-boronic acid
- 3-Acetyl-2,5-dimethylthiophene
- 3-(2,5-Dimethylthiophen-3-yl)propanoic acid
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid stands out due to its hydroxypropanoic acid side chain, which imparts unique chemical reactivity and potential biological activity compared to other similar thiophene derivatives .
Biological Activity
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid is a unique compound characterized by the presence of a thiophene ring substituted with two methyl groups and a hydroxypropanoic acid moiety. Its molecular formula is C9H12O3S with a molecular weight of 200.25 g/mol. This compound exhibits potential biological activities due to its structural features, including a hydroxy group (-OH) and a carboxylic acid group (-COOH) that may interact with various biological targets.
Chemical Structure and Properties
The compound's structure allows for electrophilic aromatic substitution reactions, making it versatile in chemical transformations. The presence of both the thiophene and hydroxypropanoic acid components suggests potential applications in pharmaceuticals and agriculture.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₃S |
| Molecular Weight | 200.25 g/mol |
| Functional Groups | Hydroxy, Carboxylic Acid |
| Chemical Class | Thiophene Derivative |
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antioxidant Activity : Studies have shown that compounds containing thiophene rings can possess significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : The presence of the thiophene moiety is often associated with antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Studies
- Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of thiophene derivatives using DPPH and ABTS assays, showing promising results for compounds similar to this compound.
- Antimicrobial Testing :
- Research involving the synthesis of various thiophene derivatives indicated that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Interaction Studies
Interaction studies have revealed that this compound may engage with several biological targets. For instance:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Receptor Binding : Preliminary data indicate possible interactions with G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.
Synthesis Methods
Several methods for synthesizing this compound have been explored:
- Electrophilic Aromatic Substitution : Utilizing electrophilic reagents to introduce functional groups onto the thiophene ring.
- Biocatalytic Approaches : Employing engineered microorganisms to produce the compound through bioconversion processes involving glycerol as a substrate.
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H12O3S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8,10H,4H2,1-2H3,(H,11,12) |
InChI Key |
KEPYJRRQLKGVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















